molecular formula C19H23N5O2 B2936349 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 303997-32-2

2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2936349
CAS No.: 303997-32-2
M. Wt: 353.426
InChI Key: MAJXJDMOJNJLJM-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile (CAS 303997-32-2) is a chemical compound with a molecular formula of C19H23N5O2 and a molecular weight of 353.42 g/mol . This structurally complex molecule is characterized by an oxazine core, a piperazino group, and carbonitrile functionality, making it a valuable intermediate or potential bioactive compound in specialized chemical and pharmacological research. The presence of the piperazine moiety, a common feature in many pharmacologically active compounds, suggests potential for interaction with various biological targets . Piperazine-containing structures are frequently investigated for their activity against G protein-coupled receptors (GPCRs), which are a major class of drug targets . Specifically, the 2,6-dimethylphenyl substitution on the piperazine ring is a structural feature of interest in medicinal chemistry. Consequently, this compound may serve as a key scaffold in the synthesis and development of receptor antagonists or other biologically active molecules . Researchers can leverage this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities for high-throughput screening. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazin-1-yl]-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-6-5-7-14(2)16(13)23-8-10-24(11-9-23)17-15(12-20)18(25)26-19(21-17)22(3)4/h5-7H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXJDMOJNJLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C(=O)OC(=N3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile involves multiple steps. Key intermediates and reagents are often used to construct the oxazine ring and attach the substituents:

  • Formation of the Oxazine Ring: : Initial steps usually involve the formation of the oxazine ring structure using cyclization reactions. Reagents such as oxalyl chloride and amines might be involved.

  • Substitution Reactions: : Introduction of the dimethylamino and piperazino groups generally occurs through nucleophilic substitution reactions, often facilitated by catalysts like palladium on carbon.

Industrial Production Methods: Scaled-up industrial methods for this compound typically involve optimization of the reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo a variety of chemical reactions:

  • Oxidation: : Exposure to strong oxidizing agents can lead to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions using agents like sodium borohydride can modify certain functional groups.

  • Substitution: : The compound is prone to nucleophilic substitution, where the dimethylamino or piperazino groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halides and amines, often under basic or acidic conditions.

Major Products Formed

  • Oxidized derivatives: : New oxo- and hydroxy-substituted structures.

  • Reduced derivatives: : Modified amines or alcohols.

  • Substituted derivatives: : New compounds with varied functional groups.

Scientific Research Applications

2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile has numerous research applications:

  • Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Potentially studied for its interactions with biological targets, such as enzymes and receptors.

  • Medicine: : Investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : Employed in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile exerts its effects involves:

  • Molecular Targets: : Interactions with specific proteins, enzymes, or receptors in biological systems.

  • Pathways: : Modulation of signaling pathways that regulate various cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Analogues

The 1,3-oxazine core distinguishes this compound from other heterocyclic derivatives. For example:

  • Quinolinecarboxylic acid derivatives (e.g., compounds in ) possess a quinoline core with antimicrobial properties. Their synthesis involves piperazino substitutions similar to the target compound but lacks the oxazine-carbonitrile framework, which may alter bioavailability or target specificity .
  • Pyrazole carbonitriles (e.g., fipronil and ethiprole in ) feature pyrazole rings with sulfinyl or sulfonyl groups. These are potent insecticides but lack the piperazino-oxazine synergy seen in the target compound, suggesting divergent mechanisms of action .

Substituent Analysis

  • Piperazino Group Modifications: The 2,6-dimethylphenyl substitution on the piperazine ring contrasts with benzoyl or benzenesulfonyl groups in quinolinecarboxylic acids ().
  • Carbonitrile Functionality : Shared with fipronil, this group is critical in pesticidal activity by interfering with GABA receptors. Its presence in the target compound suggests possible neuroactivity, though this requires validation .

Pharmacological Potential

The structural resemblance to antimicrobial quinolinecarboxylic acids () suggests possible activity against bacterial DNA gyrase. However, the oxazine-carbonitrile moiety may confer unique selectivity or reduced resistance development .

Agrochemical Relevance

The carbonitrile group, as seen in fipronil, hints at pesticidal applications. However, the piperazino-oxazine system could target non-GABA pathways, expanding its utility beyond conventional insecticides .

Data Tables

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Potential Application
Target Compound 1,3-Oxazine Piperazino (2,6-dimethylphenyl), CN Antimicrobial/Pesticide
Quinolinecarboxylic Acid Derivatives Quinoline Piperazino (benzoyl/sulfonyl) Antibacterial
Fipronil Pyrazole CN, CF₃, S(O)CF₃ Insecticide

Biological Activity

2-(Dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C16H20N4O2\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2

This structure includes a dimethylamino group and a piperazine moiety, which are often associated with various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds that share structural similarities with this compound. For instance, derivatives of thiazolidinone containing benzodioxane rings were shown to exhibit antibacterial effects against Staphylococcus aureus and Escherichia coli . Although specific data on the target compound is limited, these findings suggest a potential for similar antimicrobial activity.

Anticancer Properties

Research has indicated that compounds with oxazine structures may possess anticancer properties. For example, studies on related oxazine derivatives have demonstrated cytotoxic effects on various cancer cell lines. The mechanism is thought to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. Further investigation into the specific effects of this compound is warranted to elucidate its anticancer potential.

The mechanisms through which this compound exerts its biological effects are not fully characterized. However, it is hypothesized that the presence of the dimethylamino group enhances its interaction with biological targets such as receptors or enzymes involved in disease processes.

G Protein-Coupled Receptors (GPCRs)

Compounds similar to this compound may interact with GPCRs, which play crucial roles in signal transduction and cellular responses. Activation or inhibition of these receptors could lead to various physiological effects .

Case Studies

While direct case studies on the specified compound are scarce, research on structurally related compounds provides insight into its potential applications:

  • Antibacterial Activity : A study highlighted the synthesis of compounds that showed significant antibacterial activity against common pathogens. This suggests that modifications to the oxazine framework could yield effective antimicrobial agents .
  • Cytotoxicity in Cancer Cells : Similar oxazine derivatives have been tested for their cytotoxic effects on cancer cell lines, leading to promising results in terms of inhibiting cell proliferation and inducing apoptosis .

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